molecular formula C16H11FN6O2S B2813440 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903308-11-1

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2813440
CAS No.: 1903308-11-1
M. Wt: 370.36
InChI Key: GDOGZWKVFQEQLK-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound, distinguished by its complex structure, incorporating a benzo[c][1,2,5]thiadiazole moiety linked to a 6-fluoro-4-oxobenzo[d][1,2,3]triazin

Preparation Methods

Synthetic Routes

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The key intermediates are prepared through the reaction of appropriate amines with 6-fluoro-4-chlorobenzo[d][1,2,3]triazin-3(4H)-one and benzo[c][1,2,5]thiadiazole-5-carboxylic acid.

Reaction Conditions

  • Temperature: Reactions often proceed under controlled temperatures, typically ranging from 0°C to 150°C depending on the step.

  • Solvents: Common solvents include dichloromethane, dimethylformamide, and ethanol.

  • Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate reactions.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using flow chemistry techniques, allowing for continuous production and improved yield. Optimization of reaction conditions and use of automated reactors enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized using agents like potassium permanganate.

  • Reduction: Reduction can be achieved through hydrogenation with palladium on carbon.

  • Substitution: Undergoes electrophilic aromatic substitution reactions with halogens and nitrating agents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, dichloromethane, and 0°C to room temperature.

  • Reduction: Hydrogen gas, palladium on carbon, and room temperature.

  • Substitution: Chlorine gas, nitric acid, and temperatures ranging from 0°C to 60°C.

Major Products Formed

  • Oxidation: Corresponding carboxylic acids.

  • Reduction: Amines or reduced versions of the parent compound.

  • Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is utilized in:

  • Chemistry: As a building block for novel organic materials and ligands.

  • Biology: Investigated for its potential role as an enzyme inhibitor.

  • Medicine: Studied for anti-cancer properties and as a fluorescent probe in imaging.

  • Industry: Used in the development of organic semiconductors and photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core, but vary in their functional groups.

  • 6-fluoro-4-oxobenzo[d][1,2,3]triazin derivatives: These have the triazine core but differ in their substituents.

Uniqueness

The distinct combination of a benzo[c][1,2,5]thiadiazole ring with a 6-fluoro-4-oxobenzo[d][1,2,3]triazin moiety imparts unique chemical reactivity and biological activity, setting it apart from other derivatives. This uniqueness is leveraged in its specialized applications in research and industry.

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Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O2S/c17-10-2-4-12-11(8-10)16(25)23(22-19-12)6-5-18-15(24)9-1-3-13-14(7-9)21-26-20-13/h1-4,7-8H,5-6H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOGZWKVFQEQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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